1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid
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Overview
Description
1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid is a synthetic compound notable for its intricate structure and diverse applications in various fields. The compound’s unique configuration, involving an imidazo[2,1-b]thiazole moiety linked to a piperidine carboxylic acid through a phenyl ring, endows it with distinct physicochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid can be synthesized through multi-step organic synthesis. Starting with commercially available 3-methoxybenzylamine, the initial step involves condensation with 2-bromoacetaldehyde followed by cyclization to form the imidazo[2,1-b]thiazole ring system. This intermediate undergoes further functionalization with piperidine-4-carboxylic acid under catalytic conditions, ensuring selective formation of the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis needs to be optimized for yield and purity. Techniques such as microwave-assisted synthesis or continuous flow reactors can be employed to enhance reaction efficiency. Ensuring stringent control over reaction conditions, such as temperature, pressure, and pH, is crucial to achieve consistent quality in bulk manufacturing.
Chemical Reactions Analysis
Types of Reactions
The compound is known to undergo several types of reactions, including:
Oxidation: Oxidative transformation of the methoxy group can yield hydroxylated derivatives.
Reduction: Reduction reactions can modify the imidazo[2,1-b]thiazole or phenyl ring systems.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl ring, altering the compound's properties.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophiles like alkyl halides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Depending on the reaction type, the products can vary:
Oxidation: Yields hydroxyl derivatives.
Reduction: Produces reduced forms of the imidazo[2,1-b]thiazole.
Substitution: Yields substituted phenyl derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid serves as a versatile building block for synthesizing novel compounds with potential pharmacological properties.
Biology
Biologically, the compound is studied for its ability to interact with various enzymes and receptors. Its structure allows it to serve as a molecular probe in biochemical assays.
Medicine
In medicine, the compound has potential applications as a therapeutic agent due to its activity against certain biological targets. Research explores its efficacy in treating specific diseases.
Industry
Industrially, the compound can be employed in the development of materials with specific properties, such as antimicrobial surfaces or chemical sensors.
Mechanism of Action
Compared to similar compounds, 1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid stands out due to its unique combination of the imidazo[2,1-b]thiazole and piperidine carboxylic acid moieties. Similar compounds might include those with only one of these structural features, but lacking the synergistic effects observed in the target compound.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazoles without the piperidine carboxylic acid.
Piperidine derivatives with different aromatic substitutions.
Properties
IUPAC Name |
1-[[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-15-4-2-3-14(11-15)17-16(22-9-10-26-19(22)20-17)12-21-7-5-13(6-8-21)18(23)24/h2-4,9-11,13H,5-8,12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWRJRXPVAYYMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N3C=CSC3=N2)CN4CCC(CC4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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